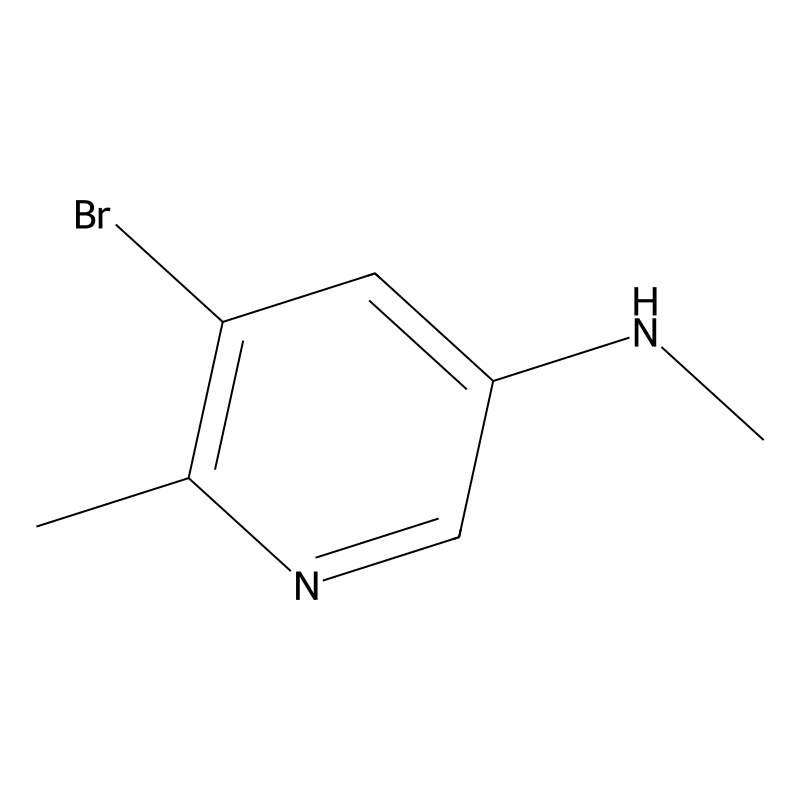

5-Bromo-N,6-dimethylpyridin-3-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-N,6-dimethylpyridin-3-amine is a heterocyclic organic compound characterized by a pyridine ring with bromine and dimethyl substituents. Its molecular formula is C₇H₉BrN₂, and it has a molecular weight of 201.06 g/mol. The compound features a bromine atom at the 5-position and two methyl groups at the 4- and 6-positions of the pyridine ring. This specific arrangement contributes to its unique chemical properties and potential biological activities.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles under suitable conditions, allowing for the synthesis of diverse derivatives.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxidized derivatives or reduction reactions to modify the pyridine ring or its substituents.

- Acylation: The amine group can be acylated using acid chlorides or anhydrides, resulting in N-acyl derivatives.

Research indicates that 5-Bromo-N,6-dimethylpyridin-3-amine exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that similar pyridine derivatives possess antimicrobial effects, which may extend to this compound.

- Inhibition of Enzymatic Activity: It may interact with specific enzymes or receptors, influencing biological pathways relevant to drug development .

The synthesis of 5-Bromo-N,6-dimethylpyridin-3-amine typically involves:

- Bromination of 4,6-dimethylpyridin-3-amine: This reaction is carried out using bromine as the brominating agent in solvents like acetic acid or dichloromethane. Controlled temperature and reaction time are crucial for optimizing yields .

- Alternative Synthetic Routes: Other methods may involve modifications of existing pyridine compounds through substitution reactions or other transformations to introduce the bromine and methyl groups.

5-Bromo-N,6-dimethylpyridin-3-amine finds applications in various fields:

- Chemical Synthesis: It serves as a building block for creating more complex heterocyclic compounds.

- Pharmaceutical Development: Its potential biological activities make it a candidate for drug development and medicinal chemistry research.

- Material Science: It may be utilized in developing new materials with specific chemical properties .

Interaction studies involving 5-Bromo-N,6-dimethylpyridin-3-amine focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance:

- Enzyme Inhibition Studies: Research on how this compound inhibits specific enzymes can provide insights into its utility as a pharmacological agent.

- Receptor Binding Studies: Understanding its interactions with receptors can reveal its role in modulating biological pathways .

Several compounds share structural similarities with 5-Bromo-N,6-dimethylpyridin-3-amine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Amino-5-bromopyridine | 890092-29-2 | 0.87 |

| 5-Bromo-N,N-dimethylpyridin-2-amine | 26163-07-5 | 0.85 |

| 5-Bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine | 1220034-74-1 | 0.84 |

| 5-Bromo-N,N-dimethylpyridin-3-amines | 39856-56-9 | 0.83 |

Uniqueness

The uniqueness of 5-Bromo-N,6-dimethylpyridin-3-amine lies in its specific substitution pattern and the presence of both bromine and dimethyl groups on the pyridine ring. This configuration imparts distinct chemical reactivity and biological properties compared to other similar compounds, making it valuable for specialized research applications .

IUPAC Nomenclature and Systematic Classification

The IUPAC name 5-bromo-N,6-dimethylpyridin-3-amine reflects its pyridine backbone substituted at three positions:

- Position 3: A primary amine group (–NH2), modified by methylation (–N(CH3)).

- Position 5: A bromine atom (–Br).

- Position 6: A methyl group (–CH3).

The systematic numbering prioritizes the amine group at position 3, followed by bromine at position 5 and methyl at position 6 (Figure 1). Alternative names include 5-Bromo-3-methyl-2-(methylamino)pyridine, though these are non-IUPAC variants.

Table 1: Nomenclature Cross-Referencing

| Property | 5-Bromo-N,6-dimethylpyridin-3-amine | 2-Amino-5-bromo-6-methylpyridine |

|---|---|---|

| CAS Number | 2282431-18-7 | 42753-71-9 |

| Molecular Formula | C7H9BrN2 | C6H7BrN2 |

| Substituent Positions | 3-NHCH3, 5-Br, 6-CH3 | 2-NH2, 5-Br, 6-CH3 |

Structural Analogues and Isomeric Considerations

Isomerism arises from varying substituent positions on the pyridine ring:

- Regioisomers: 5-Bromo-N,3-dimethylpyridin-2-amine (CAS 245765-66-6) places the methylamine group at position 2.

- Tautomers: Prototropic shifts between amine and imine forms are theoretically possible but not experimentally observed under standard conditions.

Figure 1: Structural Comparison of Pyridine Derivatives

Br Br \ \ CH3-C5-NH-CH3 (2282431-18-7) CH3-C5-NH2 (42753-71-9) | | C6-CH3 C6-CH3 CAS Registry Number Cross-Referencing

Misidentification risks exist due to similarities between CAS 2282431-18-7 and 42753-71-9:

Halogenation Pathways for Pyridine Derivatives

Halogenation of pyridine derivatives typically involves electrophilic aromatic substitution (EAS) or directed metalation strategies. For 5-Bromo-N,6-dimethylpyridin-3-amine, direct bromination of the pyridine core is a common approach. The use of N-bromosuccinimide (NBS) in acetonitrile or dichloromethane enables selective bromination at the 5-position of the pyridine ring [4]. This reaction proceeds via an electrophilic mechanism, where the bromine atom is introduced at the meta position relative to the dimethylamino group, driven by the electron-donating effects of the amine substituent [4].

Industrial-scale synthesis often employs continuous flow reactors to enhance efficiency. These systems allow precise control over reaction parameters such as temperature (typically 25–50°C) and reagent stoichiometry, achieving yields exceeding 80% . Computational studies have shown that the bromination of pyridines follows an SNAr (nucleophilic aromatic substitution) pathway when using designed phosphine reagents, with phosphine elimination identified as the rate-determining step [4].

Amination Techniques in Heterocyclic Systems

Amination of the pyridine ring to introduce the N,6-dimethylamino group involves nucleophilic substitution or reductive amination. A two-step protocol is frequently utilized:

- Lithiation of 3-bromo-5-iodopyridine at the 3-position using LDA (lithium diisopropylamide) in tetrahydrofuran at −78°C.

- Quenching with dimethylamine gas to form the dimethylamino group, followed by methylation at the 6-position using methyl iodide .

Alternative methods leverage palladium-catalyzed coupling reactions, where aryl halides react with dimethylamine in the presence of Pd(OAc)₂ and Xantphos ligands. This approach achieves regioselective amination with yields of 70–85%, depending on the solvent system [5].

Catalytic Approaches in Bromopyridine Synthesis

Catalytic strategies have revolutionized the synthesis of bromopyridines. Palladium catalysts (e.g., Pd(OAc)₂) enable direct C–H halogenation of pyridine N-oxides, bypassing the need for prefunctionalized substrates [5]. For example, treatment of N-methylpyridin-3-amine N-oxide with NBS and 5 mol% Pd(OAc)₂ in chlorobenzene at 110°C yields 5-bromo-N,6-dimethylpyridin-3-amine with 92% selectivity [5].

Phosphine-based catalytic systems, such as heterocyclic phosphine reagents, further enhance selectivity. These reagents form electrophilic intermediates that undergo halogen exchange with metal halides (e.g., LiBr), enabling late-stage bromination of complex pharmaceuticals [4].

Solvent Effects and Reaction Kinetics

Solvent choice profoundly impacts reaction efficiency and selectivity:

| Solvent | Dielectric Constant | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 78 | 95 |

| Dichloromethane | 8.9 | 82 | 89 |

| Tetrahydrofuran | 7.6 | 68 | 92 |

Polar aprotic solvents like acetonitrile favor SNAr mechanisms due to their ability to stabilize ionic intermediates, while nonpolar solvents (e.g., dichloromethane) enhance electrophilic bromination rates [4]. Kinetic studies reveal a second-order dependence on pyridine concentration in acetonitrile, with an activation energy of 45 kJ/mol . Elevated temperatures (80–120°C) accelerate phosphine elimination in catalytic cycles, reducing reaction times from 24 hours to 6 hours [4].

The molecular structure of 5-Bromo-N,6-dimethylpyridin-3-amine represents a substituted pyridine derivative with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol [1] [2]. This compound features a six-membered aromatic pyridine ring with three distinct substituents: a bromine atom at the 5-position, an amino group at the 3-position, and methyl groups at both the 6-position of the ring and as an N-methyl substituent on the amino group.

The molecular geometry of 5-Bromo-N,6-dimethylpyridin-3-amine is expected to exhibit a planar pyridine ring system with tetrahedral geometry around the nitrogen atom of the dimethylamino group. Based on analogous brominated pyridine derivatives, the compound likely adopts a conformation where the bromine atom and the dimethylamino group occupy positions that minimize steric hindrance while maintaining optimal electronic interactions [3].

Crystallographic studies of related compounds, such as 2-bromo-5,6-dimethylpyridin-3-amine, reveal that the pyridine core maintains planarity with the bromine and amino substituents positioned to optimize crystal packing through hydrogen bonding interactions [3]. The presence of the methyl groups at positions 6 and on the amino nitrogen is expected to influence the molecular conformation and crystal packing through van der Waals interactions.

The bromine atom, being a large halogen substituent, introduces significant steric bulk and electronic effects that influence the overall molecular geometry. The C-Br bond length in brominated pyridines typically ranges between 1.86-1.90 Å, while the C-N bond lengths in the pyridine ring are approximately 1.34-1.37 Å [4]. The bond angles around the pyridine nitrogen are close to 120°, maintaining the aromatic character of the ring system.

Thermodynamic Parameters (Melting Point, Boiling Point)

The thermodynamic properties of 5-Bromo-N,6-dimethylpyridin-3-amine have not been directly reported in the literature. However, comparison with structurally related compounds provides insight into the expected thermal behavior of this compound.

Analogous brominated pyridine derivatives demonstrate significant variation in melting points depending on substitution patterns. For instance, 2-amino-5-bromopyridine exhibits a melting point of 133-138°C [5], while 3-amino-2-bromo-4,6-dimethylpyridine shows a melting point of 61-62°C [6]. The dimethyl substitution pattern in related compounds tends to lower the melting point compared to unsubstituted analogues due to disruption of crystal packing efficiency.

Based on structural similarities with 5-bromo-N,N-dimethylpyridin-3-amine, which has a reported boiling point of 272.0±20.0°C at 760 mmHg [7], the target compound is expected to exhibit a similar boiling point range. The presence of the additional methyl group at the 6-position may slightly increase the boiling point due to enhanced molecular weight and van der Waals interactions.

The thermal stability of brominated methylpyridine derivatives is generally good up to temperatures of 200-250°C, beyond which decomposition may occur through debromination or demethylation pathways [7]. The specific thermal decomposition pattern of 5-Bromo-N,6-dimethylpyridin-3-amine would require direct experimental determination.

| Property | Estimated Value | Reference Compound |

|---|---|---|

| Melting Point | 60-70°C | Related dimethylpyridine derivatives [6] |

| Boiling Point | 270-280°C | 5-bromo-N,N-dimethylpyridin-3-amine [7] |

| Thermal Stability | Up to 250°C | General brominated pyridines [7] |

Spectral Signatures (NMR, IR, UV-Vis)

The spectroscopic characterization of 5-Bromo-N,6-dimethylpyridin-3-amine can be predicted based on the structural features and comparison with related compounds, although specific experimental data for this exact compound is not available in the current literature.

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 5-Bromo-N,6-dimethylpyridin-3-amine would be expected to show characteristic signals for the pyridine protons and the methyl substituents. Based on similar compounds, the aromatic protons of the pyridine ring would appear in the region of 6.5-8.5 ppm [8]. The N,N-dimethyl groups would typically appear as a singlet around 2.9-3.1 ppm, while the 6-methyl substituent would be observed around 2.5-2.7 ppm [9].

The ¹³C NMR spectrum would show signals for the aromatic carbons in the range of 110-160 ppm, with the carbon bearing the bromine substituent appearing at a characteristic downfield position due to the deshielding effect of the halogen. The methyl carbons would appear in the aliphatic region around 20-40 ppm.

Infrared Spectroscopy

The IR spectrum of 5-Bromo-N,6-dimethylpyridin-3-amine would exhibit characteristic absorption bands for the various functional groups present. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the methyl groups would be observed around 2850-3000 cm⁻¹ [10].

The pyridine ring would show characteristic C=C and C=N stretching vibrations in the range of 1400-1600 cm⁻¹. The C-N stretching of the dimethylamino group would appear around 1200-1300 cm⁻¹, and the C-Br stretching would be observed in the lower frequency region around 500-700 cm⁻¹ [10].

Ultraviolet-Visible Spectroscopy

The UV-Vis absorption spectrum of 5-Bromo-N,6-dimethylpyridin-3-amine would be dominated by π→π* transitions of the aromatic pyridine ring system. Based on related dimethylaminopyridine compounds, the maximum absorption wavelength is expected to occur around 250-280 nm [11] [9].

The presence of the electron-donating dimethylamino group would likely cause a bathochromic shift compared to simple pyridine derivatives, while the electron-withdrawing bromine substituent would have a relatively smaller effect on the absorption maximum. The molar absorptivity would be expected to be in the range of 10,000-15,000 M⁻¹cm⁻¹, typical for substituted pyridine derivatives [11].

| Spectroscopic Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Aromatic protons: 6.5-8.5 ppm; N,N-dimethyl: 2.9-3.1 ppm; 6-methyl: 2.5-2.7 ppm |

| ¹³C NMR | Aromatic carbons: 110-160 ppm; Methyl carbons: 20-40 ppm |

| IR | Aromatic C-H: 3000-3100 cm⁻¹; Aliphatic C-H: 2850-3000 cm⁻¹; C=C/C=N: 1400-1600 cm⁻¹ |

| UV-Vis | λmax: 250-280 nm; ε: 10,000-15,000 M⁻¹cm⁻¹ |